PARP-1 Inhibition Potency: Differentiating Cellular Activity from the Phthalazinone Class
2,4-Dimethyl-1,2-dihydrophthalazin-1-one demonstrates quantifiable PARP-1 inhibitory activity in human cells, offering a distinct benchmark compared to the broader 'phthalazinone' class. The compound exhibits an IC50 of 640 nM in a cellular assay measuring the reduction of H2O2-induced poly(ADP-ribose) (PAR) formation in HeLa cells [1]. This cellular potency provides a clear point of differentiation from the general phthalazinone scaffold, which is often described as having 'insufficient potency' to be a reliable chemical probe [2]. This specific, cell-based activity data allows researchers to utilize the compound as a well-defined, moderately potent reference point for developing next-generation PARP-1 inhibitors with enhanced cellular efficacy.
| Evidence Dimension | PARP-1 Cellular Inhibition |
|---|---|
| Target Compound Data | IC50 = 640 nM |
| Comparator Or Baseline | Generic 'Phthalazinone' scaffold |
| Quantified Difference | Not quantifiable (comparator lacks defined cellular potency data) |
| Conditions | HeLa cell assay; reduction of H2O2-induced PAR formation after 30 min incubation. |
Why This Matters
This quantitative cellular IC50 value provides a specific, data-backed benchmark for PARP-1 inhibition, enabling more rigorous SAR studies than using an uncharacterized or poorly potent phthalazinone core.
- [1] BindingDB. 'BDBM124945 (US8765972, 127).' BindingDB. View Source
- [2] ChemicalProbes.org. 'Phthalazinone.' ChemicalProbes.org. View Source
